

# An In-depth Technical Guide to the Pharmacological Profile of LAS190792

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LAS190792 |           |
| Cat. No.:            | B11935823 | Get Quote |

# A Novel Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist (MABA)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**LAS190792**, also known as AZD8999, is an investigational inhaled long-acting dual-acting bronchodilator that combines muscarinic receptor antagonist and  $\beta$ 2-adrenoceptor agonist (MABA) properties in a single molecule.[1][2][3] Developed for the treatment of chronic obstructive pulmonary disease (COPD) and asthma, **LAS190792** offers the potential for improved bronchodilation and symptom control by simultaneously targeting two key pathways involved in airway smooth muscle contraction and relaxation.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of **LAS190792**, including its mechanism of action, receptor binding affinity, in vitro and in vivo efficacy, and selectivity. Detailed experimental protocols for key studies are also provided to facilitate understanding and replication.

## **Mechanism of Action**

**LAS190792** exerts its therapeutic effects through a dual mechanism of action:

Muscarinic Receptor Antagonism: LAS190792 is a potent antagonist of muscarinic M3
receptors, which are primarily responsible for acetylcholine-induced bronchoconstriction.[1]



- [4] By blocking these receptors, **LAS190792** inhibits the parasympathetic-mediated contraction of airway smooth muscle, leading to bronchodilation.
- β2-Adrenoceptor Agonism: LAS190792 is also a potent and selective agonist of β2-adrenoceptors.[1][4] Activation of these receptors on airway smooth muscle cells stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). This signaling cascade ultimately leads to the relaxation of airway smooth muscle, further contributing to bronchodilation.

The combination of these two mechanisms in a single molecule is expected to provide synergistic or additive bronchodilator effects compared to monotherapy with either a long-acting muscarinic antagonist (LAMA) or a long-acting β2-agonist (LABA).[2]

## **Signaling Pathways**

The dual mechanism of action of **LAS190792** involves the modulation of two distinct signaling pathways in airway smooth muscle cells.





Click to download full resolution via product page

Caption: Dual signaling pathways of LAS190792 in airway smooth muscle cells.



## **Quantitative Pharmacological Data**

The following tables summarize the key quantitative data for **LAS190792** from preclinical pharmacological studies.

Table 1: Receptor Binding Affinity (pIC50)

| Receptor Subtype | LAS190792 |
|------------------|-----------|
| Muscarinic M1    | 8.9[5]    |
| Muscarinic M2    | 8.8[5]    |
| Muscarinic M3    | 8.8[1][5] |
| Muscarinic M4    | 9.2[5]    |
| Muscarinic M5    | 8.2[5]    |
| β1-Adrenoceptor  | 7.5[5]    |
| β2-Adrenoceptor  | 9.1[5]    |
| β3-Adrenoceptor  | 5.6[5]    |

pIC50 is the negative logarithm of the half maximal inhibitory concentration.

# **Table 2: Functional Potency and Efficacy**



| Assay                                                            | Parameter | LAS190792  | Comparator                           |
|------------------------------------------------------------------|-----------|------------|--------------------------------------|
| Spontaneous Tone<br>Isolated Guinea Pig<br>Trachea               | pEC50     | 9.6[1][4]  | Batefenterol: Similar range[1][4]    |
| Electrically Stimulated Human Bronchus (Antimuscarinic activity) | pIC50     | 8.3[1]     | Batefenterol: 7.9[1]                 |
| cAMP Production<br>(CHO cells expressing<br>human β2-receptors)  | IC50 (nM) | 0.23[6]    | Indacaterol: Higher IC50[6]          |
| Acetylcholine-induced Bronchoconstriction in Dogs                | t1/2 (h)  | 13.3[1][4] | Batefenterol: Shorter duration[1][4] |

pEC50 is the negative logarithm of the half maximal effective concentration. t1/2 is the half-life.

# **Experimental Protocols**

This section provides detailed methodologies for the key experiments cited in this guide.

## **Radioligand Binding Assays**

These assays are performed to determine the binding affinity of **LAS190792** to various muscarinic and adrenergic receptor subtypes.





Click to download full resolution via product page

Caption: General workflow for radioligand binding assays.



#### Protocol:

- Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably
  expressing human recombinant muscarinic (M1-M5) or β-adrenergic (β1-β3) receptors are
  prepared. Cells are homogenized in a cold buffer and centrifuged to pellet the membranes.
  The final pellet is resuspended in the assay buffer.
- Binding Reaction: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors or [3H]-CGP12177 for β-receptors) at a fixed concentration and varying concentrations of LAS190792.
- Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Separation: The incubation is terminated by rapid filtration through glass fiber filters using a
  cell harvester. This separates the receptor-bound radioligand from the free radioligand. The
  filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of LAS190792 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The pIC50 is then calculated as the negative logarithm of the IC50.

## **Functional Assays in Isolated Tissues**

These assays assess the functional activity of **LAS190792** as both a muscarinic antagonist and a β2-agonist in a physiologically relevant ex vivo model.

Protocol for Isolated Guinea Pig Trachea Relaxation:

 Tissue Preparation: Tracheal rings are obtained from guinea pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. The tracheal rings are connected to isometric force transducers to record changes in muscle tension.



- Spontaneous Tone: The relaxant effect of LAS190792 is evaluated on the spontaneous tone
  of the tracheal preparations. Cumulative concentration-response curves are generated by
  adding increasing concentrations of LAS190792 to the organ bath.
- Electrically Induced Contraction (Antimuscarinic Activity): To assess muscarinic antagonist activity, the tracheal rings are contracted by electrical field stimulation, which induces the release of endogenous acetylcholine. The ability of **LAS190792** to relax these pre-contracted tissues is then measured. To isolate the muscarinic component, these experiments are often performed in the presence of a β-blocker like propranolol.
- Data Analysis: The concentration of LAS190792 that produces 50% of the maximal relaxation (EC50) or inhibits 50% of the induced contraction (IC50) is determined. The results are often expressed as pEC50 or pIC50.

## In Vivo Bronchoprotection Assays

These studies evaluate the efficacy and duration of action of **LAS190792** in a living animal model.

Protocol for Acetylcholine-Induced Bronchoconstriction in Dogs:

- Animal Model: Anesthetized and mechanically ventilated dogs are used. Bronchoconstriction is induced by an intravenous infusion or aerosol challenge with acetylcholine.
- Drug Administration: LAS190792 is administered via nebulization.
- Measurement of Bronchoconstriction: Airway resistance and dynamic lung compliance are measured to quantify the degree of bronchoconstriction.
- Data Analysis: The ability of LAS190792 to inhibit the acetylcholine-induced bronchoconstriction is assessed over time to determine its potency, onset, and duration of action. The half-life (t1/2) of the bronchoprotective effect is calculated.

# **Selectivity Profile**

**LAS190792** demonstrates a favorable selectivity profile. It is a potent antagonist at all five muscarinic receptor subtypes and a potent agonist at the β2-adrenoceptor.[5] Importantly, it



shows significantly lower potency at the  $\beta1$ - and  $\beta3$ -adrenoceptors, which is desirable to minimize potential cardiovascular and metabolic side effects, respectively.[1][4][5]

### Conclusion

**LAS190792** is a novel and potent dual-acting MABA with a promising pharmacological profile for the treatment of obstructive airway diseases.[1][4] Its combined muscarinic antagonist and β2-adrenoceptor agonist activity provides a strong rationale for its development as a next-generation bronchodilator. Preclinical studies have demonstrated its high affinity and functional potency at the target receptors, long duration of action, and favorable selectivity profile.[1][4][5] Further clinical investigation is warranted to establish its efficacy and safety in patients with COPD and asthma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The pharmacological rationale for combining muscarinic receptor antagonists and βadrenoceptor agonists in the treatment of airway and bladder disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological preclinical characterization of LAS190792, a novel inhaled bifunctional muscarinic receptor antagonist /β2-adrenoceptor agonist (MABA) molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crosstalk between beta-2-adrenoceptor and muscarinic acetylcholine receptors in the airway PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacological Profile of LAS190792]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11935823#las190792-pharmacological-profile]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com